molecular formula C16H18ClN3O5S B11675901 Methyl 2-[N-(5-chloro-4-methoxy-6-methylpyrimidin-2-YL)4-methylbenzenesulfonamido]acetate

Methyl 2-[N-(5-chloro-4-methoxy-6-methylpyrimidin-2-YL)4-methylbenzenesulfonamido]acetate

Cat. No.: B11675901
M. Wt: 399.8 g/mol
InChI Key: PVDLLHXJBLVROH-UHFFFAOYSA-N
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Description

Methyl 2-[N-(5-chloro-4-methoxy-6-methylpyrimidin-2-YL)4-methylbenzenesulfonamido]acetate is a complex organic compound that features a pyrimidine ring substituted with chlorine, methoxy, and methyl groups, as well as a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[N-(5-chloro-4-methoxy-6-methylpyrimidin-2-YL)4-methylbenzenesulfonamido]acetate typically involves multiple steps

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Sulfonamide Introduction: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[N-(5-chloro-4-methoxy-6-methylpyrimidin-2-YL)4-methylbenzenesulfonamido]acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic medium.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-[N-(5-chloro-4-methoxy-6-methylpyrimidin-2-YL)4-methylbenzenesulfonamido]acetate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

    Industrial Applications: It can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-[N-(5-chloro-4-methoxy-6-methylpyrimidin-2-YL)4-methylbenzenesulfonamido]acetate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The sulfonamide group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[N-(5-chloro-4-methoxy-6-methylpyrimidin-2-YL)4-methylbenzenesulfonamido]acetate: Similar in structure but with different substituents on the pyrimidine ring.

    4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a sulfonamide group but with different substituents.

    4-amino-5-(aminomethyl)-2-methylpyrimidine: Similar pyrimidine core but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrimidine and sulfonamide moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C16H18ClN3O5S

Molecular Weight

399.8 g/mol

IUPAC Name

methyl 2-[(5-chloro-4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylamino]acetate

InChI

InChI=1S/C16H18ClN3O5S/c1-10-5-7-12(8-6-10)26(22,23)20(9-13(21)24-3)16-18-11(2)14(17)15(19-16)25-4/h5-8H,9H2,1-4H3

InChI Key

PVDLLHXJBLVROH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=NC(=C(C(=N2)OC)Cl)C

Origin of Product

United States

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